(10R)-Hepoxilin B3
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Overview
Description
(10R)-Hepoxilin B3 is a bioactive lipid derived from arachidonic acid. It belongs to the family of hepoxilins, which are known for their role in various physiological processes, including inflammation and cellular signaling. This compound is characterized by its unique structure, which includes an epoxide group and multiple hydroxyl groups, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-Hepoxilin B3 typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into the arachidonic acid molecule, leading to the formation of hydroperoxides. These hydroperoxides are then converted into hepoxilins through a series of enzymatic reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific enzymes. advancements in biotechnology and enzyme engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(10R)-Hepoxilin B3 undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(10R)-Hepoxilin B3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: The compound plays a role in cellular signaling and inflammation, making it a subject of interest in cell biology and biochemistry.
Medicine: Research on this compound has implications for understanding inflammatory diseases and developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (10R)-Hepoxilin B3 involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation and immune response. The epoxide and hydroxyl groups in its structure are crucial for its biological activity, allowing it to interact with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(10S)-Hepoxilin B3: An isomer of (10R)-Hepoxilin B3 with similar biological activity but different stereochemistry.
Hepoxilin A3: Another member of the hepoxilin family with distinct structural features and biological functions.
Leukotrienes: Bioactive lipids derived from arachidonic acid, involved in inflammation and immune response.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both epoxide and hydroxyl groups, which contribute to its distinct biological activity and interactions with cellular targets.
Properties
Molecular Formula |
C20H32O4 |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,10R)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1 |
InChI Key |
DWNBPRRXEVJMPO-OANGEUSWSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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